
2,3,4-TrifluorobenZylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-TrifluorobenZylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in the formation of carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-TrifluorobenZylZinc bromide can be synthesized through the reaction of 2,3,4-trifluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of an activating agent like iodine to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2,3,4-Trifluorobenzyl bromide+ZnI2,THF2,3,4-TrifluorobenZylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反応の分析
Types of Reactions
2,3,4-TrifluorobenZylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether, and other non-protic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reacting with an alkyl halide can produce a substituted benzyl compound, while coupling with an acyl chloride can yield a ketone.
科学的研究の応用
2,3,4-TrifluorobenZylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may have applications in drug development and medicinal chemistry.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3,4-TrifluorobenZylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
類似化合物との比較
Similar Compounds
- 2,3,4-Trifluorobenzyl bromide
- 2,4,5-TrifluorobenZylZinc bromide
- 2,3,5-TrifluorobenZylZinc bromide
Uniqueness
2,3,4-TrifluorobenZylZinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and the types of products formed. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective.
特性
分子式 |
C7H4BrF3Zn |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
bromozinc(1+);1,2,3-trifluoro-4-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-3-5(8)7(10)6(4)9;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
QTXMBZKAQYXXTJ-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C(=C(C=C1)F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


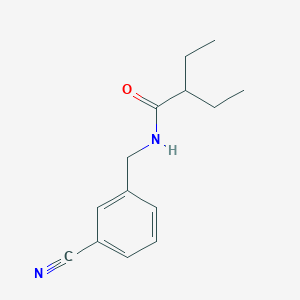
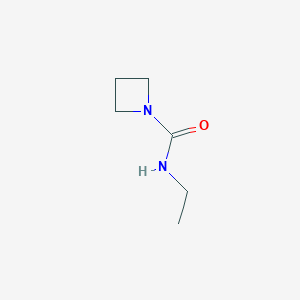
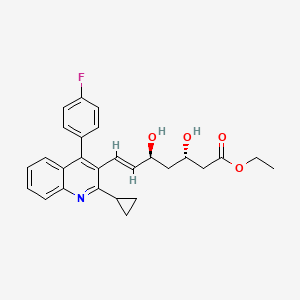
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
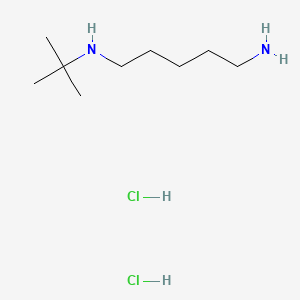
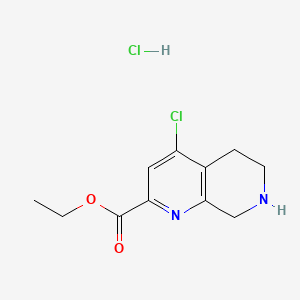
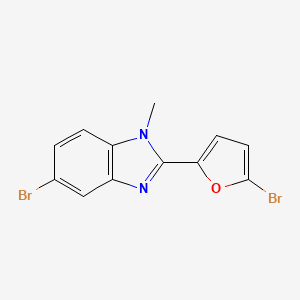
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
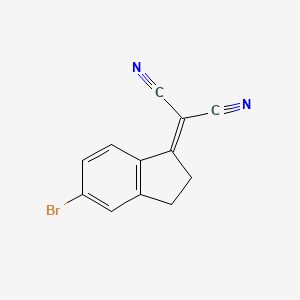
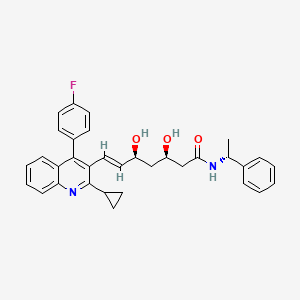
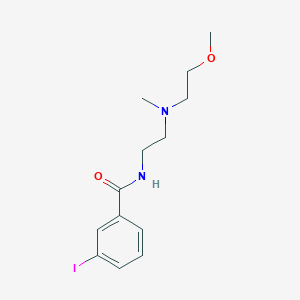
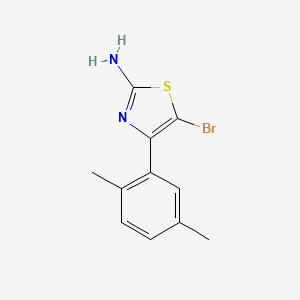
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
